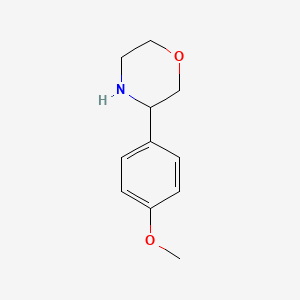

3-(4-Methoxyphenyl)morpholine

Description

3-(4-Methoxyphenyl)morpholine is a morpholine derivative featuring a methoxyphenyl substituent at the 3-position of the six-membered morpholine ring. Morpholine derivatives are widely utilized in medicinal chemistry due to their versatility as building blocks and their ability to modulate physicochemical properties such as solubility and lipophilicity.

Properties

IUPAC Name |

3-(4-methoxyphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCOYPKKBOYPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017481-31-0 | |

| Record name | 3-(4-methoxyphenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)morpholine typically involves the reaction of 4-methoxyaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: 4-Hydroxyphenylmorpholine.

Reduction: Reduced aromatic derivatives.

Substitution: N-substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(4-Methoxyphenyl)morpholine is recognized as a critical intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure facilitates interactions that enhance drug efficacy and specificity, making it valuable in developing new therapeutic agents .

Examples of Use

- Neurotransmitter Modulation : The compound's structural characteristics allow it to influence neurotransmitter systems, which can be pivotal in treating conditions such as anxiety and depression.

- Anticancer Activity : Research indicates that derivatives of morpholine compounds can exhibit anticancer properties, potentially inhibiting specific cancer cell lines .

Biochemical Research

Receptor Interaction Studies

In biochemical research, this compound is utilized to study receptor interactions and enzyme activities. This research provides insights into cellular mechanisms and identifies potential therapeutic targets .

Case Study: Receptor Binding Affinity

A study examining the binding affinity of morpholine derivatives to various receptors demonstrated that modifications in the morpholine structure could significantly alter biological activity. This highlights the importance of structural variations in designing effective drugs .

Analytical Chemistry

Standard Reference Material

The compound serves as a standard reference material in chromatographic techniques, aiding in the accurate quantification of related substances within complex mixtures. This application is crucial for ensuring the reliability of analytical results in both research and industry settings .

| Application | Methodology | Importance |

|---|---|---|

| Chromatography | Standard Reference Material | Ensures accuracy in quantification |

| Quality Control | Analytical Techniques | Validates product consistency |

Material Science

Development of Novel Polymers

this compound's unique properties make it suitable for developing polymers and coatings that enhance material performance across various industrial applications. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .

| Property | Benefit |

|---|---|

| Mechanical Strength | Enhanced durability |

| Thermal Stability | Improved performance at high temperatures |

Cosmetic Formulations

Enhancing Active Ingredients

The compound is explored for its potential use in cosmetic products due to its ability to enhance skin penetration and stabilize active ingredients. This application can lead to more effective formulations that deliver better results for consumers .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position: 3- vs. 4-Substituted Morpholine Derivatives

- 3-(4-Methoxyphenyl)morpholine : Substitution at the 3-position may influence conformational flexibility and intermolecular interactions. For example, in compound 64 (2-(4-Methoxyphenyl)-4-substituted morpholine), the 2- and 4-positions on the morpholine ring are linked to a triazolopyrimidine group, demonstrating anti-tubercular activity . This highlights how positional isomerism affects target specificity.

- 4-(4-Nitrophenyl)thiomorpholine : Substitution at the 4-position with a nitrophenyl group creates a quasi-axial arrangement in the solid state, leading to centrosymmetric dimers via C–H···O hydrogen bonds. Its morpholine analogue lacks this structural feature due to differences in hydrogen-bonding capacity .

Heteroatom Effects: Morpholine vs. Thiomorpholine

- Lipophilicity : Replacing oxygen with sulfur in thiomorpholine (e.g., 4-(4-Nitrophenyl)thiomorpholine) increases lipophilicity, which enhances membrane permeability and metabolic susceptibility (e.g., oxidation to sulfoxides) .

- Solid-State Structure : Thiomorpholine derivatives form distinct crystal packing patterns compared to morpholine analogues due to weaker hydrogen-bonding interactions involving sulfur .

Functional Group Modifications

- Electron-Withdrawing Groups : 4-(4-(Trifluoromethyl)phenyl)morpholine, synthesized via nickel-catalyzed amination, demonstrates how electron-withdrawing substituents like -CF₃ influence reactivity and electronic properties .

- Sulfonyl Groups: 4-[(4-Methoxyphenyl)sulfonyl]morpholine exhibits higher melting points (109–110°C) compared to non-sulfonylated derivatives, reflecting increased polarity and crystalline stability .

Methoxyphenyl-Containing Analogues

- Chalcone Derivatives : Compounds like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one show potent antioxidant activity, emphasizing the role of methoxyphenyl groups in radical scavenging .

Data Table: Key Comparative Properties

Research Findings and Implications

Positional Isomerism : Substitution at the 3-position (vs. 4-) in morpholine derivatives may alter conformational dynamics and biological target engagement, as seen in anti-tubercular agents .

Heteroatom Impact : Thiomorpholine derivatives offer enhanced lipophilicity but distinct solid-state behavior compared to morpholine analogues, influencing drug design strategies .

Functional Group Diversity : Electron-withdrawing groups (e.g., -CF₃) and sulfonyl moieties modify reactivity and physical properties, enabling tailored synthesis routes .

Methoxyphenyl Utility : The methoxyphenyl group is a recurrent motif in bioactive compounds, suggesting this compound could be optimized for antioxidant or anti-inflammatory applications .

Biological Activity

3-(4-Methoxyphenyl)morpholine is an organic compound characterized by a morpholine ring substituted with a para-methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, neuropharmacological, and anticancer properties. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : Approximately 179.25 g/mol

- Structure : The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The para-methoxyphenyl group enhances its solubility and may influence its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Morpholine derivatives are often associated with antimicrobial properties, making this compound a candidate for further investigation against various pathogens. Studies suggest that its derivatives could be effective against bacteria and fungi, although specific data on this compound's efficacy is still emerging.

Neuropharmacological Effects

The structural similarity of this compound to other bioactive morpholines suggests potential activity in modulating neurotransmitter systems. Morpholine-containing compounds have been studied for their roles in treating central nervous system (CNS) disorders, including mood disorders and neurodegenerative diseases. For instance, the morpholine ring is known to interact with receptors involved in pain modulation and mood regulation .

- Case Study : In a study focusing on CNS drug discovery, morpholine derivatives were highlighted for their ability to modulate the activity of receptors linked to neurophysiological processes. This indicates that this compound may have similar applications .

Anticancer Potential

Emerging research points to the potential of this compound as a histone deacetylase (HDAC) inhibitor, which is relevant in cancer therapy. HDAC inhibitors are known to play a crucial role in cancer treatment by altering gene expression and inducing apoptosis in cancer cells . The introduction of the methoxy group may enhance its ability to penetrate cellular membranes and interact with biological targets.

The mechanism by which this compound exerts its effects likely involves interactions with various biological targets such as receptors or enzymes. Its structural features suggest it may influence:

- Neurotransmitter Receptors : Potential modulation of serotonin or dopamine receptors.

- Enzyme Inhibition : Activity against enzymes involved in cancer progression or neurodegeneration.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Properties/Uses |

|---|---|---|

| 3-(4-Chlorophenyl)morpholine | C₁₁H₁₅ClN₁O₂ | Antidepressant activity |

| 3-(Phenyl)morpholine | C₁₁H₁₅N₁O₂ | Potential neuroprotective effects |

| 3-(4-Nitrophenyl)morpholine | C₁₁H₁₂N₂O₃ | Anticancer properties |

What distinguishes this compound from these similar compounds is primarily its methoxy substitution on the phenyl ring. This modification enhances solubility and may influence its pharmacological profile, making it a valuable candidate for specific therapeutic applications not fully explored by other morpholine derivatives.

Q & A

What are the common synthetic routes for 3-(4-Methoxyphenyl)morpholine, and how can their efficiency be evaluated?

Basic Research Question

The compound is typically synthesized via reductive amination or nucleophilic substitution. In General Procedure A , 4-methoxybenzaldehyde reacts with morpholine under reductive conditions, yielding this compound at 15% efficiency (calculated via <sup>1</sup>H-NMR with mesitylene as an internal standard) . Alternative routes include solvent-free visible-light photocatalysis in deep-eutectic solvents, which avoids toxic reagents and improves sustainability . Efficiency is evaluated by comparing yields, reaction time, and purity (assessed via NMR or LC-MS). Low yields may stem from competing side reactions, necessitating optimization of stoichiometry, temperature, or catalyst selection.

What spectroscopic methods are used to confirm the structure of this compound?

Basic Research Question

Structural confirmation relies on:

- <sup>1</sup>H NMR : Peaks at δ 7.34–7.28 (aromatic protons), 3.88–3.84 (morpholine OCH2), and 3.79 (methoxy group) .

- <sup>13</sup>C NMR : Key signals include δ 153.99 (aromatic C-O), 67.04 (morpholine carbons), and 55.58 (methoxy carbon) .

- LRMS/EI-MS : Molecular ion peaks at m/z 193.100 (calculated 193.110) .

Cross-validation with IR (e.g., C-O stretching at ~1112 cm<sup>-1</sup>) and high-resolution mass spectrometry (HRMS) ensures accuracy.

What safety considerations are documented for handling this compound in laboratory settings?

Basic Research Question

Hazard assessments classify the compound as low risk , with no mandatory safety labeling or specific handling requirements under standard conditions . However, general precautions for morpholine derivatives apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from oxidizing agents.

How can solvent-free photocatalytic methods improve the synthesis of morpholine derivatives like this compound?

Advanced Research Question

Solvent-free photocatalysis in deep-eutectic solvents (DES) reduces environmental impact and enhances atom economy. For example, benzaldehyde derivatives react with morpholine under visible light, achieving high yields (e.g., 85% for related compounds) without volatile organic solvents . Key advantages:

- Reduced waste : DES are recyclable.

- Energy efficiency : Visible-light activation lowers energy demands.

- Scalability : Simplified purification steps.

Optimization involves tuning DES composition (e.g., choline chloride/urea) and light intensity.

What strategies are employed to design this compound hybrids for evaluating cytotoxic activity?

Advanced Research Question

Hybridization with bioactive scaffolds (e.g., quinoline or 1,2,3-triazole) enhances pharmacological potential. For example:

- Quinoline-morpholine-triazole hybrids are synthesized via Cu-catalyzed azide-alkyne cycloaddition, showing cytotoxicity against cancer cell lines (79% yield, IC50 values via MTT assay) .

- Structure-activity relationship (SAR) studies focus on substituent effects (e.g., methoxy position) and linker flexibility.

Methodological steps include:

Molecular docking to predict target binding (e.g., tubulin or kinases).

In vitro screening using cell viability assays.

Metabolic stability tests (e.g., microsomal incubation).

How do researchers address low yield challenges in the synthesis of this compound, and what optimization techniques are recommended?

Advanced Research Question

Low yields (e.g., 15% in reductive amination ) are mitigated by:

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C or Ru complexes) enhance hydrogenation efficiency.

- Reaction monitoring : Real-time NMR or TLC identifies intermediates and side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while DES minimize side reactions .

- Temperature control : Lower temperatures reduce decomposition.

Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.